

Application Notes and Protocols for the Removal of Excess Crosslinker After Conjugation

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Compound of Interest

Compound Name: *Mal-amido-PEG4-NHS ester*

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Introduction

Bioconjugation is a fundamental technique in drug development, diagnostics, and life science research, enabling the covalent linkage of molecules to impart novel functionalities. A critical step following any conjugation reaction is the efficient removal of unreacted, excess crosslinking agents. Residual crosslinkers can lead to undesired side reactions, aggregation of the conjugate, altered stability, and potential toxicity, thereby compromising the quality, efficacy, and safety of the final product.^{[1][2]}

This document provides detailed application notes and protocols for the most common and effective methods for removing excess crosslinkers: Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). A comparative overview of these techniques is presented to guide the selection of the most appropriate method based on sample volume, desired purity, processing time, and scalability.

Comparative Overview of Crosslinker Removal Techniques

The choice of purification method is critical and depends on various factors. The following table summarizes the key performance characteristics of the discussed techniques.

Technique	Principle	Typical Protein Recovery	Crosslinker Removal Efficiency	Speed	Scalability
Dialysis	Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3][4]	>90%	High (>99% with sufficient buffer changes)[5]	Slow (hours to overnight) [6]	High (versatile for various volumes)[4]
Size Exclusion Chromatography (SEC)	Separation of molecules based on their hydrodynamic volume as they pass through a porous resin. [7][8]	>90% (Spin Columns)[9]	High (>95%) [9]	Fast (minutes to hours)[8]	Moderate (column size dependent) [10]
Tangential Flow Filtration (TFF)	Size-based separation using a semi-permeable membrane with a tangential flow to prevent fouling.[11] [12]	>95%	High (>99.99%) [13]	Very Fast (minutes to hours)	High (easily scalable)[11]

Section 1: Dialysis

Dialysis is a widely used technique for the removal of small, unwanted molecules from a solution of macromolecules through a semi-permeable membrane.^[3] It is a gentle method that is particularly suitable for delicate proteins, though it is a relatively slow process.^[6]

Application Notes

- **Principle:** The sample containing the bioconjugate and excess crosslinker is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This is then submerged in a large volume of buffer (dialysate). Molecules smaller than the MWCO, such as the crosslinker, will diffuse across the membrane into the dialysate down their concentration gradient, while the larger bioconjugate is retained.^[4]
- **MWCO Selection:** It is crucial to select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of the bioconjugate to ensure its retention, yet large enough to allow the free passage of the crosslinker. A general guideline is to choose an MWCO that is at least 3-6 times smaller than the molecular weight of the protein.^[14]
- **Buffer Volume and Exchange:** To maintain a steep concentration gradient and drive the diffusion process, the volume of the dialysate should be at least 100-200 times the sample volume.^{[15][16]} Multiple buffer changes are essential for achieving a high degree of purity.^[5]
- **Troubleshooting:** Protein precipitation during dialysis can occur if the salt concentration of the buffer is too low or if the buffer pH is close to the isoelectric point (pI) of the protein.^[17] Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) and a pH at least one unit away from the protein's pI.^[15]

Experimental Protocol: Removal of Excess NHS-Ester Crosslinker

This protocol is designed for the removal of an unreacted NHS-ester crosslinker (e.g., Sulfo-SMCC) from a monoclonal antibody (mAb, ~150 kDa) conjugate.

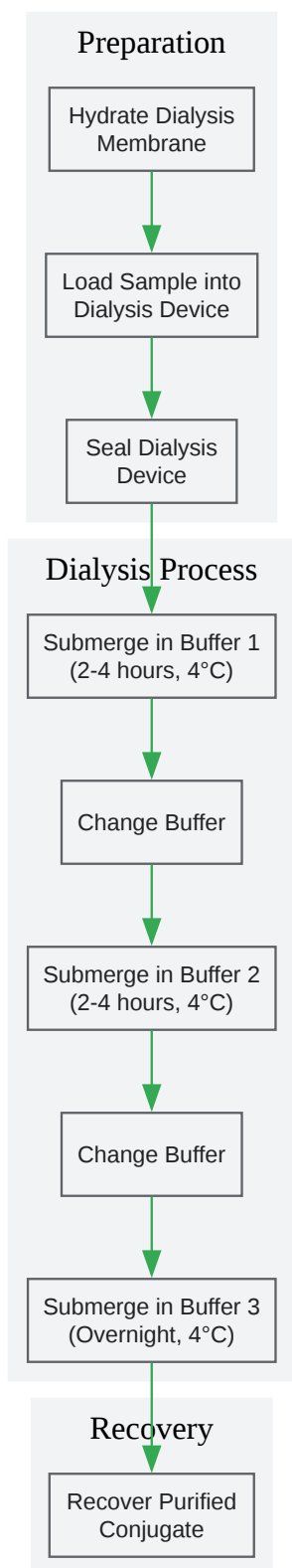
Materials:

- Dialysis tubing or cassette with a 10 kDa MWCO
- Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Magnetic stirrer and stir bar
- Beakers or containers for dialysate
- Clips for dialysis tubing (if applicable)

Procedure:

- Hydrate the Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer for at least 30 minutes.
- Load the Sample: Carefully load the conjugation reaction mixture into the dialysis bag or cassette.
- Seal the Device: Securely seal the dialysis device, ensuring no leaks are present.
- First Dialysis: Submerge the sealed device in a beaker containing the dialysis buffer (at least 100 times the sample volume). Place the beaker on a magnetic stirrer and stir gently at 4°C. Dialyze for 2-4 hours.[\[15\]](#)
- First Buffer Change: Discard the dialysate and replace it with fresh, pre-chilled dialysis buffer.
- Second Dialysis: Continue to dialyze for another 2-4 hours at 4°C with gentle stirring.[\[15\]](#)
- Second Buffer Change: Replace the dialysate with fresh buffer.
- Overnight Dialysis: Continue the dialysis overnight at 4°C.[\[15\]](#)
- Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the purified conjugate from the bag or cassette.

Visualization of Dialysis Workflow



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Caption: Workflow for excess crosslinker removal using dialysis.

Section 2: Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is a rapid and effective method for separating molecules based on their size.^[7] It is widely used for desalting, buffer exchange, and the removal of small molecules like unreacted crosslinkers.^[10]

Application Notes

- **Principle:** The chromatographic column is packed with a porous resin. When the sample is passed through the column, larger molecules (the bioconjugate) are unable to enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules (the crosslinker) enter the pores of the resin, taking a longer path and eluting later.^[7]
- **Column Selection:** The choice of SEC column and resin is critical. For antibody-drug conjugates (ADCs), columns with a hydrophilic coating are recommended to minimize non-specific hydrophobic interactions that can cause peak tailing and poor resolution.^[18] The pore size of the resin should be selected to effectively separate the conjugate from the small crosslinker molecules.
- **Mobile Phase:** The mobile phase composition is important for maintaining the stability of the conjugate and preventing interactions with the column matrix. A buffer with sufficient ionic strength (e.g., 150 mM NaCl) is typically used.^[19]
- **Spin Desalting Columns:** For small sample volumes and rapid processing, spin desalting columns are a convenient option.^[3] These pre-packed columns utilize centrifugation to pass the sample through the resin, allowing for high recovery and efficient removal of small molecules in minutes.^[9]

Experimental Protocol: Removal of Excess SMCC using a Spin Desalting Column

This protocol describes the removal of unreacted Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) from a protein conjugate using a commercially available spin desalting column.

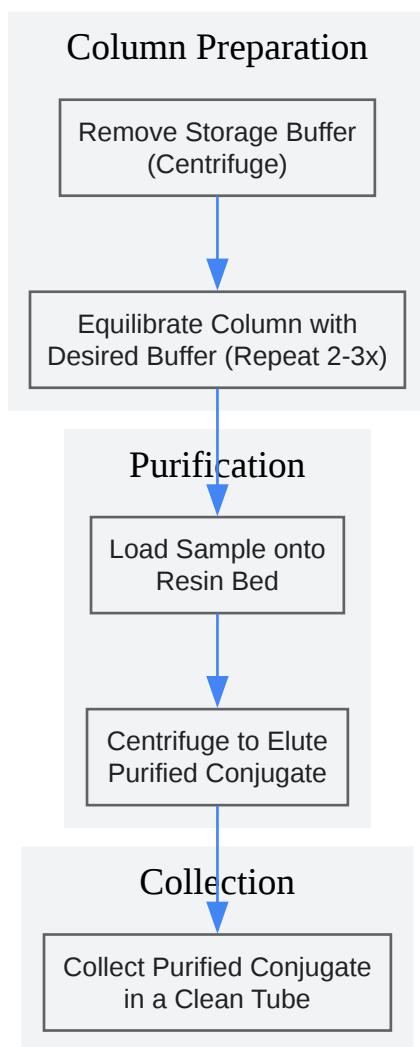
Materials:

- Spin desalting column (e.g., Zeba™ Spin Desalting Column) appropriate for the sample volume
- Collection tubes
- Equilibration buffer (the desired final buffer for the conjugate)
- Centrifuge with a rotor compatible with the spin column and collection tubes

Procedure:

- **Column Preparation:** Remove the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.
- **Resin Compaction:** Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer and compact the resin bed.
- **Column Equilibration:** Place the column in a new collection tube. Add the equilibration buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated.
- **Sample Loading:** Place the column in a new, clean collection tube. Carefully apply the conjugation reaction mixture to the center of the compacted resin bed.
- **Purification:** Centrifuge the column for 2 minutes at 1,500 x g.
- **Sample Collection:** The purified conjugate is now in the collection tube. The unreacted SMCC and other small molecules are retained in the resin. Discard the used column.

Visualization of SEC Workflow



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Caption: Workflow for excess crosslinker removal using a spin desalting column.

Section 3: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.^[11] It is highly scalable and well-suited for processing larger volumes, making it a preferred method in industrial manufacturing, particularly for ADCs.^[12]

Application Notes

- Principle: In TFF, the sample solution flows tangentially across the surface of a semi-permeable membrane.^[11] This cross-flow prevents the build-up of molecules on the

membrane surface, which can cause fouling. Pressure is applied to drive smaller molecules, like the crosslinker and buffer components, through the membrane (permeate), while the larger bioconjugate is retained in the recirculating solution (retentate).

- **Diafiltration:** TFF is often used in a diafiltration mode for buffer exchange and removal of small molecules.[\[20\]](#) In this process, a new buffer is added to the retentate at the same rate that the permeate is being removed, effectively washing the small molecules out of the sample.
- **MWCO Selection:** Similar to dialysis, the choice of membrane MWCO is critical. For retaining a protein of interest, a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the protein is recommended.[\[14\]](#) For ADC purification (typically ~150 kDa), a 30 kDa MWCO membrane is commonly used.[\[11\]](#)
- **Operating Parameters:** The efficiency of TFF is influenced by several parameters, including transmembrane pressure (TMP), feed flow rate, and temperature. These parameters should be optimized to maximize flux (the rate of permeate flow) while minimizing protein aggregation and maintaining product stability.[\[12\]](#)

Experimental Protocol: Removal of Excess Crosslinker from an ADC using TFF

This protocol outlines a general procedure for the purification of an ADC (~150 kDa) from unreacted crosslinker and organic solvents using a TFF system.

Materials:

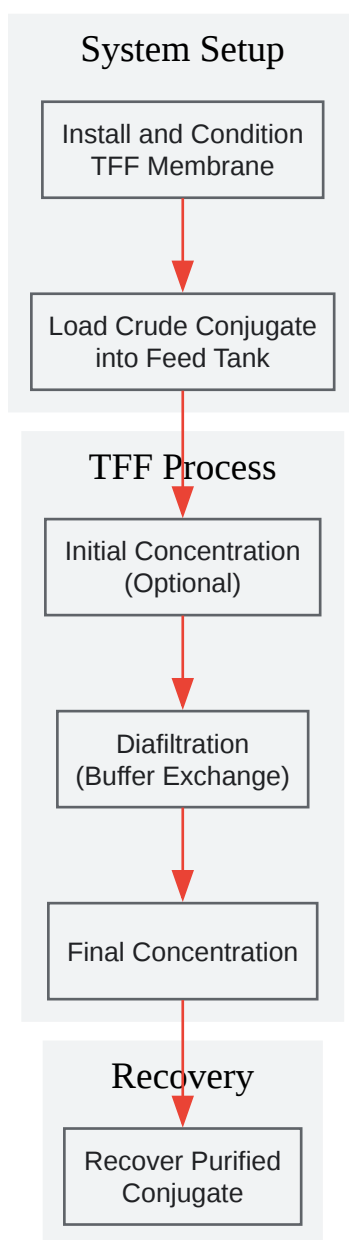
- TFF system (pump, reservoir, pressure gauges, tubing)
- TFF cassette or hollow fiber membrane with a 30 kDa MWCO
- Diafiltration buffer (the final formulation buffer)

Procedure:

- **System Setup and Conditioning:** Install the TFF membrane into the system. Flush the system with the diafiltration buffer to condition the membrane and remove any storage solutions.

- **Loading the Sample:** Add the crude ADC conjugation mixture to the feed tank.
- **Concentration (Optional):** Concentrate the sample to a target concentration (e.g., 25-30 g/L for ADCs) by running the TFF system and collecting the permeate.[\[11\]](#) This is done at a specific feed flow rate (e.g., 5 L/min/m²) and TMP (e.g., 10-20 psi).[\[11\]](#)
- **Diafiltration:** Begin the diafiltration process by adding the diafiltration buffer to the feed tank at the same rate as the permeate is being removed. This is typically done for a set number of diavolumes (one diavolume is equal to the volume of the retentate). For efficient removal of small molecules, 5-10 diavolumes are often used.[\[13\]](#)
- **Final Concentration:** After diafiltration, concentrate the purified ADC to the desired final concentration. It may be necessary to over-concentrate slightly to account for dilution during product recovery.
- **Product Recovery:** Recover the purified ADC from the TFF system.

Visualization of TFF Workflow



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Caption: Workflow for excess crosslinker removal using Tangential Flow Filtration.

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